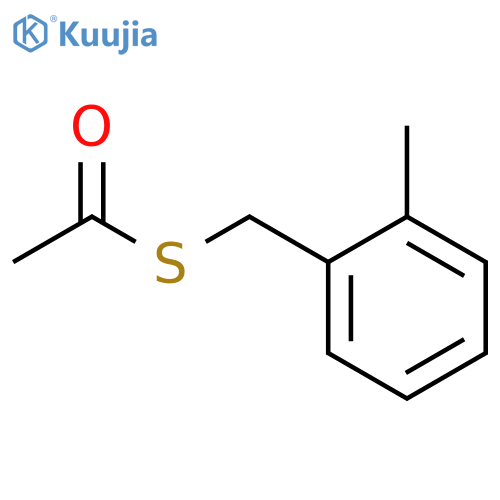

Cas no 1624262-05-0 (S-2-Methylbenzyl ethanethioate)

S-2-Methylbenzyl ethanethioate 化学的及び物理的性質

名前と識別子

-

- S-2-Methylbenzyl ethanethioate

- Thioacetic acid S-(2-methyl-benzyl) ester

- AKOS024464023

- DTXSID601221653

- S-2-Methylbenzylethanethioate

- S-[(2-methylphenyl)methyl] ethanethioate

- G67589

- 1624262-05-0

- 1-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHANONE

- Ethanethioic acid, S-[(2-methylphenyl)methyl] ester

- 1-{[(2-methylphenyl)methyl]-??-sulfanylidene}ethan-1-ol

-

- MDL: MFCD24369768

- インチ: InChI=1S/C10H12OS/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-6H,7H2,1-2H3

- InChIKey: FLBONPHPHFFWSE-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=CC=C1CSC(=O)C

計算された属性

- せいみつぶんしりょう: 180.06088618g/mol

- どういたいしつりょう: 180.06088618g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 42.4Ų

S-2-Methylbenzyl ethanethioate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019140221-1g |

S-2-Methylbenzyl ethanethioate |

1624262-05-0 | 95% | 1g |

528.00 USD | 2021-05-31 | |

| Aaron | AR001TUI-100mg |

Ethanethioic acid, S-[(2-methylphenyl)methyl] ester |

1624262-05-0 | 95% | 100mg |

$108.00 | 2025-02-17 | |

| Ambeed | A911978-250mg |

S-2-Methylbenzyl ethanethioate |

1624262-05-0 | 95% | 250mg |

$180.0 | 2025-02-25 | |

| A2B Chem LLC | AA84238-100mg |

Ethanethioic acid, S-[(2-methylphenyl)methyl] ester |

1624262-05-0 | 95% | 100mg |

$86.00 | 2024-04-20 | |

| Crysdot LLC | CD12136192-1g |

S-2-Methylbenzyl ethanethioate |

1624262-05-0 | 95+% | 1g |

$475 | 2024-07-24 | |

| A2B Chem LLC | AA84238-250mg |

Ethanethioic acid, S-[(2-methylphenyl)methyl] ester |

1624262-05-0 | 95% | 250mg |

$144.00 | 2024-04-20 | |

| Ambeed | A911978-100mg |

S-2-Methylbenzyl ethanethioate |

1624262-05-0 | 95% | 100mg |

$107.0 | 2025-02-25 | |

| Ambeed | A911978-1g |

S-2-Methylbenzyl ethanethioate |

1624262-05-0 | 95% | 1g |

$486.0 | 2025-02-25 | |

| 1PlusChem | 1P001TM6-100mg |

Ethanethioic acid, S-[(2-methylphenyl)methyl] ester |

1624262-05-0 | 95% | 100mg |

$127.00 | 2024-06-19 | |

| 1PlusChem | 1P001TM6-250mg |

Ethanethioic acid, S-[(2-methylphenyl)methyl] ester |

1624262-05-0 | 95% | 250mg |

$202.00 | 2024-06-19 |

S-2-Methylbenzyl ethanethioate 関連文献

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

S-2-Methylbenzyl ethanethioateに関する追加情報

S-2-Methylbenzyl Ethanethioate (CAS No. 1624262-05-0): An Overview of Its Properties, Applications, and Recent Research

S-2-Methylbenzyl ethanethioate (CAS No. 1624262-05-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of thioesters, which are characterized by the presence of a thioester bond (-C-S-CO-). The thioester bond imparts specific chemical and physical properties that make S-2-methylbenzyl ethanethioate an intriguing molecule for both academic research and industrial applications.

The molecular formula of S-2-methylbenzyl ethanethioate is C11H14OS, and its molecular weight is approximately 198.3 g/mol. The compound features a benzyl group substituted with a methyl group at the ortho position, which is attached to an ethanethioate moiety. This structural arrangement confers specific reactivity and stability characteristics that are of interest in synthetic chemistry and drug development.

In the realm of pharmaceutical research, S-2-methylbenzyl ethanethioate has been explored for its potential as a prodrug or as a building block for the synthesis of biologically active compounds. Prodrugs are inactive precursors that are converted into active drugs in the body through metabolic processes. The thioester functionality in S-2-methylbenzyl ethanethioate can be designed to undergo hydrolysis or enzymatic cleavage, releasing the active drug moiety at the target site. This approach can enhance the bioavailability, stability, and therapeutic efficacy of the drug while reducing side effects.

Recent studies have also highlighted the role of thioesters in mediating protein-protein interactions and post-translational modifications. Thioesters can act as reactive intermediates in various enzymatic reactions, such as ubiquitination and SUMOylation, which are crucial for cellular processes like protein degradation and signal transduction. The ability to modulate these interactions through synthetic thioesters like S-2-methylbenzyl ethanethioate opens up new avenues for developing therapeutic agents that target specific protein pathways.

In the field of agrochemicals, S-2-methylbenzyl ethanethioate has been investigated for its potential as a bioactive compound with pesticidal properties. Thioesters have been shown to exhibit antifungal and insecticidal activities due to their ability to disrupt cellular processes in target organisms. For instance, certain thioesters can interfere with the respiratory chain or inhibit key enzymes involved in metabolism, leading to cell death. The structural flexibility of S-2-methylbenzyl ethanethioate allows for the design of derivatives with enhanced selectivity and reduced environmental impact.

Beyond its applications in pharmaceuticals and agrochemicals, S-2-methylbenzyl ethanethioate has also found use in materials science. Thioesters can serve as crosslinking agents in polymer synthesis, contributing to the formation of robust and functional materials with tailored properties. For example, thioester-containing polymers have been developed for applications in coatings, adhesives, and biomedical devices. The reversible nature of thioester bonds can be exploited to create dynamic materials that respond to external stimuli such as pH or temperature changes.

The synthesis of S-2-methylbenzyl ethanethioate typically involves several steps, including the formation of a thiol intermediate from an appropriate starting material followed by esterification with an acid chloride or anhydride. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield, purity, and scalability. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing thioesters, such as using catalysts derived from renewable resources or employing solvent-free conditions.

In conclusion, S-2-methylbenzyl ethanethioate (CAS No. 1624262-05-0) is a multifaceted compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional properties make it a valuable tool for researchers and industry professionals alike. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the fields of synthetic chemistry, pharmaceuticals, agrochemicals, and materials science.

1624262-05-0 (S-2-Methylbenzyl ethanethioate) 関連製品

- 105391-64-8(7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole)

- 1806516-71-1(1-Bromo-1-(3-chloro-2-(chloromethyl)phenyl)propan-2-one)

- 1217209-31-8(6-methyl-2-(2Z)-3-phenylprop-2-enamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride)

- 2639416-15-0(ethyl 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate)

- 756895-72-4(1-Chloro-4-ethynyl-2-fluorobenzene)

- 2228525-27-5(3,3-difluoro-1-1-(propan-2-yl)-1H-pyrazol-4-ylcyclobutan-1-amine)

- 404929-68-6(6-Methoxy-1-p-tolyl-2,3,4,9-tetrahydro-1H-beta-carboline)

- 291275-46-2((R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone)

- 17574-46-8(Silanediol, diphenyl-, dilithium salt)

- 2138228-05-2(2-Fluoro-3-hydroxybenzene-1-sulfonyl fluoride)